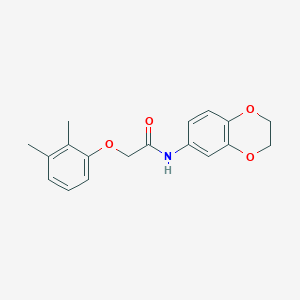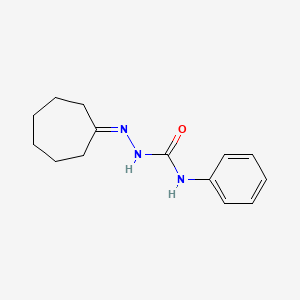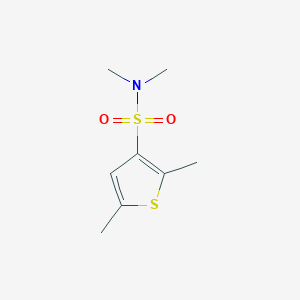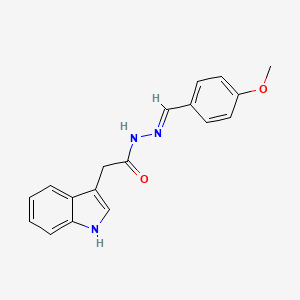
N-benzyl-6-bromo-N-methyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-bromo-N-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C16H14BrN3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03711 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimalarial Properties
Quinazoline derivatives, including those related to N-benzyl-6-bromo-N-methyl-4-quinazolinamine, have shown potent antimalarial, antibacterial, and antitumor activities. A study by Elslager et al. (1983) highlighted the synthesis of various quinazolinediamines and their significant antimalarial and antitumor effects, with some undergoing preclinical toxicology evaluation for potential clinical trials (Elslager, Johnson, & Werbel, 1983).
Applications in Optoelectronics
Lipunova et al. (2018) discussed the use of quinazoline derivatives in the field of optoelectronics. These compounds are valuable for creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Role in Synthesis of H1-Antihistaminic Agents
Alagarsamy et al. (2007) explored the synthesis of triazoloquinazolinone derivatives, related to this compound, for their potential as H1-antihistaminic agents. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant activity in protecting animals from histamine-induced bronchospasm (Alagarsamy, Solomon, & Murugan, 2007).
Use in Biosensors
Karimi-Maleh et al. (2014) described the use of a quinazoline derivative in a biosensor for determining glutathione and amoxicillin in biological and pharmaceutical samples. The modified electrode incorporating this compound demonstrated excellent characteristics for electrocatalytic oxidization (Karimi-Maleh, Tahernejad-Javazmi, Gupta, Ahmar, & Asadi, 2014).
Hypolipidemic Activities
Research by Kurogi et al. (1996) on quinazolines and quinazolinones, similar to this compound, revealed their potential as hypolipidemic agents. These compounds were found to lower triglyceride and total cholesterol levels, with some showing increased activity when substituted at certain positions (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Synthesis of Quinazoline Derivatives
A study by Xu et al. (2016) focused on the synthesis of quinazoline derivatives using a copper-catalyzed multicomponent domino reaction. This method efficiently constructed three C-N bonds in one operation, indicating its potential for synthesizing quinazoline-based compounds (Xu, Jia, Zhou, Zheng, Li, & Wu, 2016).
Antitumor Water-Soluble Analogues
Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its aqueous solubility for in vivo evaluation. These analogues, related to this compound, retained the antitumor properties of the parent compound (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Eigenschaften
IUPAC Name |
N-benzyl-6-bromo-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-20(10-12-5-3-2-4-6-12)16-14-9-13(17)7-8-15(14)18-11-19-16/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNNJZWPUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B5521351.png)

![2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5521443.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)
